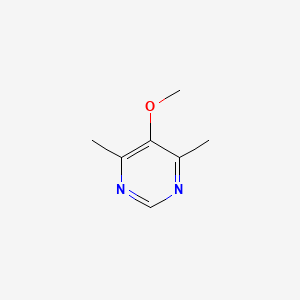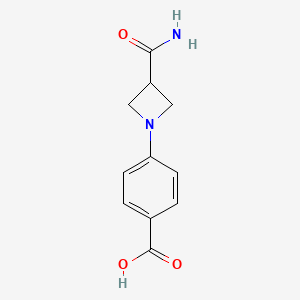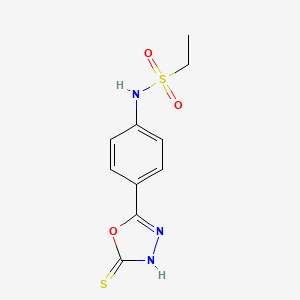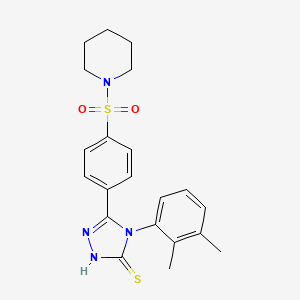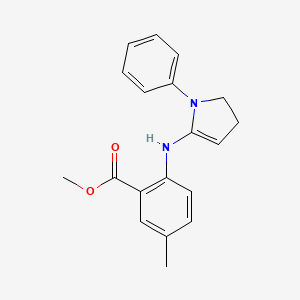
(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one is a chiral compound with potential applications in various scientific fields. Its unique structure, featuring both an amino group and a morpholino ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one typically involves the following steps:
Formation of the Morpholino Ring: The morpholino ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The chiral centers can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-1-((2S,6R)-2,6-dimethylmorpholino)butan-1-one: This is the enantiomer of the compound and has similar chemical properties but may exhibit different biological activities.
2-Amino-1-morpholinobutan-1-one: This compound lacks the chiral centers and may have different reactivity and applications.
Uniqueness
(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one is unique due to its chiral centers and the presence of both an amino group and a morpholino ring
Propriétés
Formule moléculaire |
C10H20N2O2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
(2S)-2-amino-1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]butan-1-one |
InChI |
InChI=1S/C10H20N2O2/c1-4-9(11)10(13)12-5-7(2)14-8(3)6-12/h7-9H,4-6,11H2,1-3H3/t7-,8+,9-/m0/s1 |
Clé InChI |
IVSSQZMOHIWCKA-YIZRAAEISA-N |
SMILES isomérique |
CC[C@@H](C(=O)N1C[C@H](O[C@H](C1)C)C)N |
SMILES canonique |
CCC(C(=O)N1CC(OC(C1)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine](/img/structure/B11764556.png)
![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
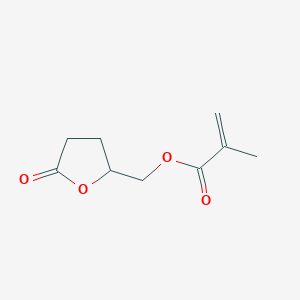
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11764571.png)
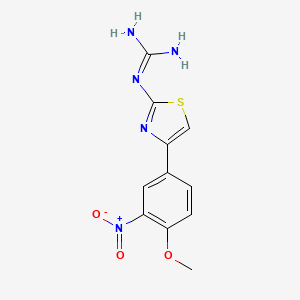
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B11764596.png)

![3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764603.png)
